methyl 2-(3-aminocyclohexyl)acetate hydrochloride, Mixture of diastereomers methyl 2-(3-aminocyclohexyl)acetate hydrochloride, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2703781-81-9
VCID: VC11556882
InChI: InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h7-8H,2-6,10H2,1H3;1H
SMILES:
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

methyl 2-(3-aminocyclohexyl)acetate hydrochloride, Mixture of diastereomers

CAS No.: 2703781-81-9

Cat. No.: VC11556882

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-(3-aminocyclohexyl)acetate hydrochloride, Mixture of diastereomers - 2703781-81-9

Specification

CAS No. 2703781-81-9
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name methyl 2-(3-aminocyclohexyl)acetate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h7-8H,2-6,10H2,1H3;1H
Standard InChI Key BMQLEIPIDXBXCX-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1CCCC(C1)N.Cl

Introduction

Chemical Structure and Stereochemical Complexity

Diastereomer Identification

Diastereomers of methyl 2-(3-aminocyclohexyl)acetate hydrochloride differ in physical and chemical properties, such as melting points, solubility, and reactivity. For instance, the cis and trans configurations of the 4-hydroxy cyclohexyl group in related compounds (e.g., mitofusin activators) demonstrate distinct biological activities, underscoring the importance of stereochemistry in functionality . Preparative chiral HPLC is commonly employed to separate diastereomers, ensuring purity for research applications.

Table 1: Structural and Physicochemical Properties

PropertyValue
CAS No.2703781-81-9
Molecular FormulaC9H18ClNO2\text{C}_9\text{H}_{18}\text{ClNO}_2
Molecular Weight207.70 g/mol
IUPAC Namemethyl 2-(3-aminocyclohexyl)acetate; hydrochloride
SMILESCOC(=O)CC1CCCC(C1)N.Cl
Purity95%

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically begins with esterification of 3-hydroxycyclohexaneacetic acid using methanol in the presence of an acid catalyst (e.g., HCl). This step forms the methyl ester while preserving stereochemistry. Subsequent aminolysis introduces the amino group, followed by hydrochloride salt formation. Industrial-scale production often employs continuous flow reactors to optimize yield (≥80%) and minimize side reactions.

Challenges in Stereochemical Control

Achieving precise stereochemical control remains a key challenge. For example, in the synthesis of mitofusin activators, the trans-4-hydroxy cyclohexyl isomer (13B) exhibited superior biological activity compared to its cis counterpart (13A), highlighting the critical role of stereochemistry in drug design . Similar principles apply to methyl 2-(3-aminocyclohexyl)acetate hydrochloride, where diastereomer separation is essential for targeted applications.

Physical and Chemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents such as water and methanol. Stability studies indicate decomposition temperatures above 150°C, making it suitable for high-temperature reactions.

Reactivity Profile

The amino group participates in nucleophilic reactions, enabling functionalization via acylation or alkylation. The ester moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Research Findings and Biological Activity

Comparative Analysis with Analogues

Compared to ethyl (1-aminocyclohexyl)acetate hydrochloride, the methyl ester derivative exhibits higher metabolic stability due to reduced susceptibility to esterase-mediated hydrolysis . This property enhances its suitability for in vivo applications.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a key intermediate in synthesizing mitofusin activators, which promote mitochondrial fusion and show promise in treating Charcot-Marie-Tooth disease type 2A (CMT2A) . Its stereochemical versatility allows for tuning interactions with biological targets.

Peptidomimetic Design

The cyclohexyl moiety mimics proline residues in peptides, enabling the development of peptidomimetics with enhanced bioavailability and resistance to enzymatic degradation.

Future Directions and Research Gaps

Stereoselective Synthesis

Developing catalytic asymmetric synthesis methods could streamline diastereomer production, reducing reliance on costly separation techniques.

In Vivo Pharmacokinetics

Comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) are needed to evaluate therapeutic potential. Preliminary data from related compounds suggest oral bioavailability and central nervous system penetration .

Target Identification

High-throughput screening and molecular docking studies could identify specific biological targets, enabling rational drug design.

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